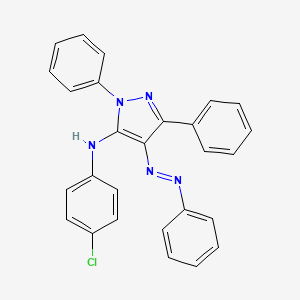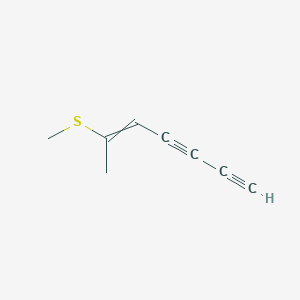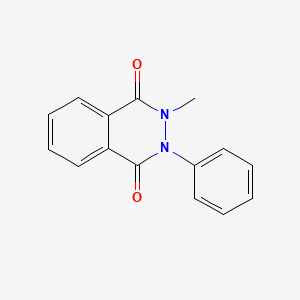![molecular formula C11H15ClN2O B14395893 N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea CAS No. 88465-70-7](/img/structure/B14395893.png)
N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea is an organic compound that features a phenyl ring substituted with a 1-chloroethyl group and a dimethylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea typically involves the reaction of 3-(1-chloroethyl)aniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Alcohols or other substituted derivatives.
Oxidation Reactions: Quinones or other oxidized products.
Reduction Reactions: Amines or other reduced derivatives.
科学的研究の応用
N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
N’-[3-(1-Bromoethyl)phenyl]-N,N-dimethylurea: Similar structure but with a bromine atom instead of chlorine.
N’-[3-(1-Chloroethyl)phenyl]-N,N-diethylurea: Similar structure but with diethylurea instead of dimethylurea.
Uniqueness
N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea is unique due to its specific substitution pattern and the presence of both a 1-chloroethyl group and a dimethylurea moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
88465-70-7 |
|---|---|
分子式 |
C11H15ClN2O |
分子量 |
226.70 g/mol |
IUPAC名 |
3-[3-(1-chloroethyl)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C11H15ClN2O/c1-8(12)9-5-4-6-10(7-9)13-11(15)14(2)3/h4-8H,1-3H3,(H,13,15) |
InChIキー |
BTQDPXPUICRXOP-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)NC(=O)N(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



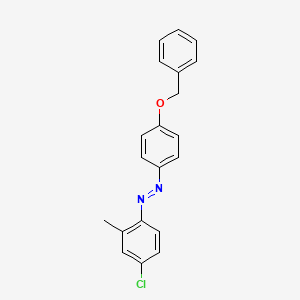
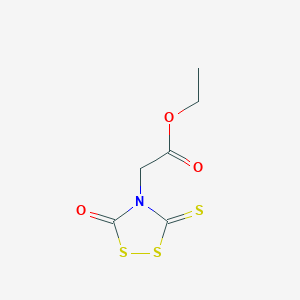
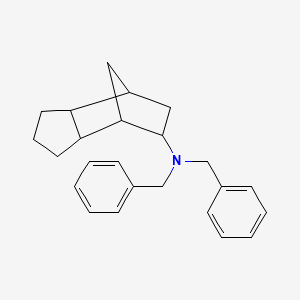
![Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone](/img/structure/B14395845.png)
![N-[2-(Diethylamino)ethyl]-N-ethyl-N'-phenylurea](/img/structure/B14395848.png)
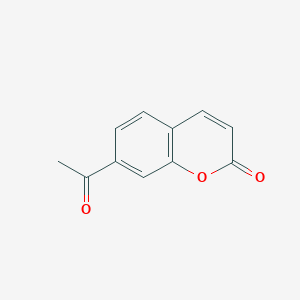
![2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14395855.png)
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14395858.png)
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide](/img/structure/B14395862.png)
